molecular formula C15H10ClN3O4S B11112329 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No.: B11112329
M. Wt: 363.8 g/mol
InChI Key: CBRRCJFNXFCXKN-UHFFFAOYSA-N
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Description

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a nitro group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring by reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions.

    Nitration: The benzothiazole derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Chlorination: The nitrated compound is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.

    Amidation: Finally, the chlorinated benzothiazole derivative is reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, dichloromethane), and bases (triethylamine).

    Reduction: Hydrogen gas, catalysts (palladium on carbon), sodium borohydride, solvents (ethanol, methanol).

    Oxidation: Potassium permanganate, solvents (water, acetone).

Major Products Formed:

    Substitution: Formation of substituted benzothiazole derivatives.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of hydroxyl derivatives.

Scientific Research Applications

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
  • 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide
  • 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide

Comparison:

  • Structural Differences: While these compounds share the benzothiazole ring and chloro substituent, they differ in the nature of the substituents attached to the benzothiazole ring.
  • Chemical Properties: The presence of different functional groups (e.g., acetamide, propanamide, nicotinamide) affects their chemical reactivity and solubility.
  • Applications: Each compound has unique applications based on its specific chemical properties. For example, 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide may be more suitable for certain synthetic applications, while 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide might be preferred in biological studies.

Properties

Molecular Formula

C15H10ClN3O4S

Molecular Weight

363.8 g/mol

IUPAC Name

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide

InChI

InChI=1S/C15H10ClN3O4S/c1-23-9-3-5-12-13(7-9)24-15(17-12)18-14(20)10-4-2-8(19(21)22)6-11(10)16/h2-7H,1H3,(H,17,18,20)

InChI Key

CBRRCJFNXFCXKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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